

Technical Deep Dive: Quetiapine Impurity-N Formation & Control

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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

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Chemical Identity & Structural Analysis[1][2][3][4][5]

Before mapping the pathway, we must establish the precise chemical target. Impurity-N is a "dimer-like" artifact where the piperazine side chain is abnormally extended or linked.[1]

Parameter	Specification
Common Name	Quetiapine Impurity N (EP)
Chemical Name	2-(2-(4-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol
CAS Number	1800291-86-4
Molecular Formula	C ₂₉ H ₄₁ N ₅ O ₃ S
Molecular Weight	539.73 g/mol (vs. Quetiapine ~383.51 g/mol)
Origin Category	Process Impurity / Synthetic Byproduct (Side-Chain Extension)

The Formation Pathway (Mechanism of Action)[1]

Unlike oxidative degradation (which creates N-oxides), Impurity-N forms via a Nucleophilic Substitution Cascade during the synthesis of Quetiapine, specifically during the alkylation of the intermediate 11-piperazinyl-dibenzo[b,f][1,4]thiazepine (PDT).[1]

The "Degradation" Misconception

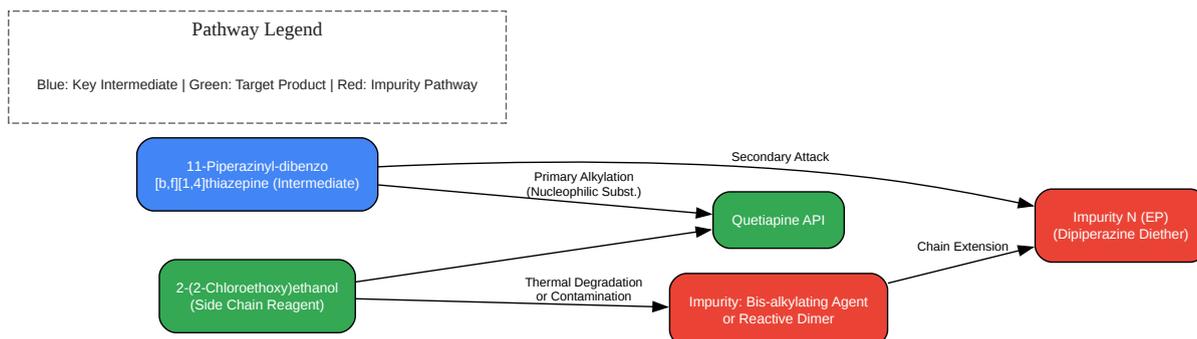
Impurity-N is rarely formed by the degradation of pure Quetiapine Fumarate. Instead, it forms when the reagents degrade or contain impurities during the manufacturing process. Specifically, it involves the presence of bis-alkylating impurities or uncontrolled chain extension.

Step-by-Step Pathway:

- Primary Reaction (Intended): PDT reacts with 2-(2-chloroethoxy)ethanol to form Quetiapine. [1]
- The Deviant Step (Impurity N Formation):
 - Scenario A (Reagent Impurity): The alkylating reagent contains a di-chloro impurity or a longer chain analog (e.g., 1,2-bis(2-chloroethoxy)ethane derivative) which reacts with two PDT molecules or extends the piperazine chain.[1]
 - Scenario B (In-situ Polymerization): Under high thermal stress or improper pH during synthesis, the hydroxyl group of a forming Quetiapine molecule acts as a nucleophile, attacking another alkylating chain or piperazine moiety, creating the "Dipiperazine" bridge.

Pathway Visualization (DOT)

The following diagram illustrates the divergence between the standard Quetiapine synthesis and the side-reaction leading to Impurity-N.[1]



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Caption: Divergence of the synthesis pathway showing how reagent impurities or thermal stress leads to the formation of the high-molecular-weight Impurity-N.

Experimental Protocols: Detection & Validation

To confirm the presence of Impurity-N and distinguish it from oxidative degradants (like N-Oxide), you must use a protocol based on Mass Balance and Relative Retention Time (RRT).
[1]

Protocol A: High-Resolution LC-MS Identification

Rationale: Impurity-N (MW 539) is significantly heavier than Quetiapine (MW 383) and the N-Oxide (MW 399).[1] UV detection alone is insufficient due to overlapping chromophores.

Workflow:

- Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0).
- Mobile Phase B: Acetonitrile.

- Gradient: 10% B to 90% B over 20 minutes.
- Detection:
 - UV: 254 nm (Primary aromatic absorption).[1]
 - MS: ESI Positive Mode.
- Validation Criteria:
 - Quetiapine: $[M+H]^+ = 384.2$ [1]
 - Impurity N: $[M+H]^+ = 540.3$ (Dominant Peak)[1]
 - N-Oxide (Impurity G): $[M+H]^+ = 400.2$ [1]

Protocol B: Stress Testing (Exclusionary Test)

This protocol proves that Impurity-N is not a standard oxidative degradant.[1]

- Preparation: Dissolve Quetiapine Fumarate (1 mg/mL) in diluent.
- Oxidative Stress: Add 3% H₂O₂; incubate at RT for 4 hours.
- Thermal Stress: Heat sample to 60°C for 24 hours.
- Analysis:
 - The Oxidative sample will show a massive increase in Impurity G (N-Oxide) (RRT ~0.5-0.6).[1]
 - The Thermal sample may show hydrolysis products.
 - Crucial Result: Impurity-N levels should remain relatively constant unless the sample contains unreacted precursors.[1] If Impurity-N increases, it indicates dimerization of the API, which is rare under these specific conditions.

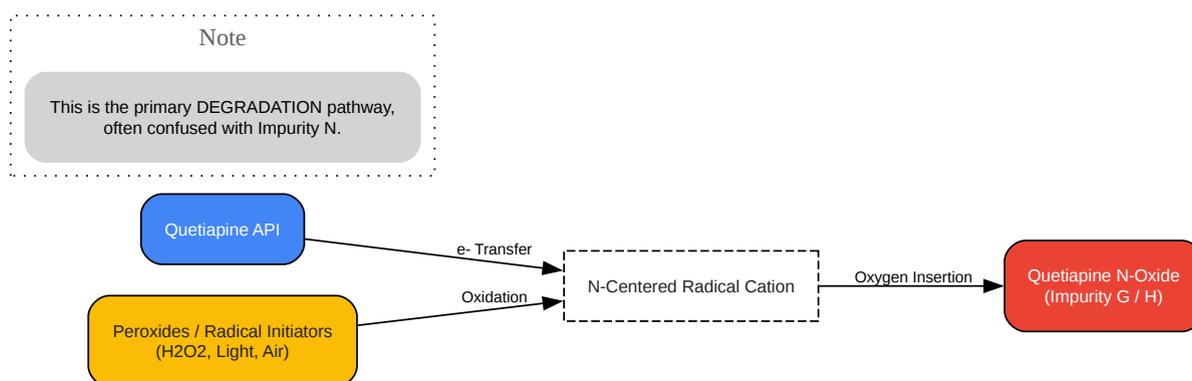
Comparative Pathway: Impurity N vs. N-Oxide[1]

Because "Impurity N" is often confused with "N-Oxide" in casual conversation, this comparison is vital for troubleshooting.

Feature	Impurity N (EP)	Impurity G (N-Oxide)
Structure	Dimer/Chain Extension	Oxygen added to Piperazine Nitrogen
Formation	Synthesis (Alkylation Step)	Degradation (Storage/Oxidation)
MW Shift	+156 Da	+16 Da
Control Strategy	Purify Reagents; Control Reaction Temp	Antioxidants; Nitrogen Purging

Visualization: The Oxidative Contrast (N-Oxide)

This diagram depicts the actual oxidative degradation pathway (N-oxide) to contrast with the Impurity-N pathway above.[1]



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Caption: The oxidative pathway leading to Quetiapine N-Oxide, the most common degradation product, distinct from the synthetic Impurity-N.[1][2][3][4][5][6][7][8][9]

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